molecular formula C8H8N2O2 B023163 4-Acetyl-2-amino-5-methyl-3-furonitrile CAS No. 108129-35-7

4-Acetyl-2-amino-5-methyl-3-furonitrile

Cat. No. B023163
M. Wt: 164.16 g/mol
InChI Key: GQPUBWAPTSHCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-Acetyl-2-amino-5-methyl-3-furonitrile" is a chemical compound of interest due to its potential in various chemical reactions and properties that may contribute to the development of new materials or pharmaceuticals. The research presented here offers insights into its synthesis, structural analysis, and properties.

Synthesis Analysis

The synthesis of compounds related to "4-Acetyl-2-amino-5-methyl-3-furonitrile" involves various chemical reactions, including the reaction of N-Acyl derivatives of 2-Amino-3,3-dichloroacrylonitrile (ADAN) with amines, leading to the formation of oxazole and oxazolone derivatives under specific conditions (Matsumura, Saraie, & Hashimoto, 1976). These methods highlight the versatility of ADAN derivatives in synthesizing complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure and vibrational properties of compounds similar to "4-Acetyl-2-amino-5-methyl-3-furonitrile" have been studied using quantum chemical calculations and spectroscopy. Investigations into tautomeric equilibria, hydrogen bonding, and molecular vibrations offer insights into the structural characteristics of these compounds (Szabó, Češljević, & Kovács, 2001). Such studies provide a deeper understanding of the molecular structure and stability.

Chemical Reactions and Properties

The chemical behavior of "4-Acetyl-2-amino-5-methyl-3-furonitrile" derivatives involves various reactions, including cyclization to form oxazoles and reactions with acid anhydrides to produce imidic compounds. These processes are influenced by the functional groups present and the reaction conditions (Matsumura, Saraie, & Hashimoto, 1976).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-acetyl-2-amino-5-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4(11)7-5(2)12-8(10)6(7)3-9/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPUBWAPTSHCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)N)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402917
Record name 4-acetyl-2-amino-5-methyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-amino-5-methyl-3-furonitrile

CAS RN

108129-35-7
Record name 4-acetyl-2-amino-5-methyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.